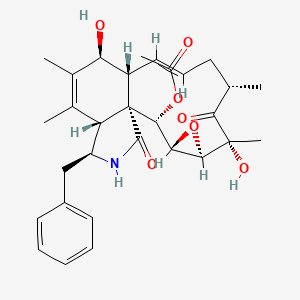
Epoxycytochalasin C, 19,20-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoxycytochalasin C, 19,20- is a member of the cytochalasin family, which are fungal secondary metabolites known for their diverse biological activities. These compounds are characterized by their ability to disrupt actin polymerization, affecting various cellular processes such as adhesion, motility, signaling, and cytokinesis . Epoxycytochalasin C, 19,20- has been isolated from fungal species like Rosellinia sanctae-cruciana and has shown significant cytotoxic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epoxycytochalasin C, 19,20- typically involves the isolation from fungal crude extracts. The process includes fermentation of the fungal species, followed by extraction and purification using chromatographic techniques . Specific reaction conditions and reagents used in the synthesis are often proprietary and vary depending on the source and desired purity of the compound.
Industrial Production Methods
Industrial production of Epoxycytochalasin C, 19,20- is not widely documented, but it generally follows similar principles as laboratory synthesis. Large-scale fermentation and advanced purification techniques are employed to obtain the compound in significant quantities. The use of bioreactors and optimized growth conditions for the fungal species can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Epoxycytochalasin C, 19,20- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of the hydroxyl group at the C7 position, which significantly affects its biological activity .
Common Reagents and Conditions
Reduction: Standard reducing agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Various nucleophiles can be used to substitute functional groups, altering the compound’s properties and activity.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Epoxycytochalasin C, 19,20-. These derivatives often exhibit different levels of cytotoxicity and biological activity compared to the parent compound .
Scientific Research Applications
Epoxycytochalasin C, 19,20- has a wide range of scientific research applications:
Mechanism of Action
Epoxycytochalasin C, 19,20- exerts its effects primarily by binding to actin filaments, disrupting their polymerization and affecting various cellular processes. The compound targets the actin cytoskeleton, leading to changes in cell shape, motility, and division . Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies .
Comparison with Similar Compounds
Epoxycytochalasin C, 19,20- is unique among cytochalasins due to its specific structural features and biological activity. Similar compounds include:
Cytochalasin D: Known for its potent actin-disrupting activity but differs in its chemical structure and specific effects.
Cytochalasin B: Another actin polymerization inhibitor with distinct biological properties.
19,20-Epoxycytochalasin D: Shares structural similarities with Epoxycytochalasin C, 19,20- but exhibits different cytotoxicity profiles.
These comparisons highlight the unique aspects of Epoxycytochalasin C, 19,20-, particularly its specific interactions with actin and its potential therapeutic applications .
Properties
Molecular Formula |
C30H37NO7 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
[(1R,2S,3S,5R,6R,8S,10E,12R,13S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadeca-10,14-dien-2-yl] acetate |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15,20-24,26-27,33,36H,10,14H2,1-5H3,(H,31,35)/b13-9+/t15-,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |
InChI Key |
ZOSGFLUFAVFHCM-OVLWGNJGSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)

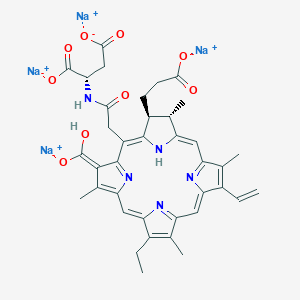
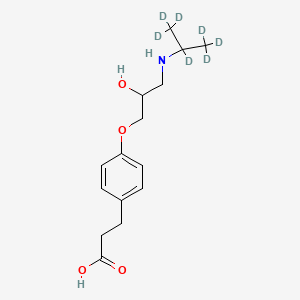

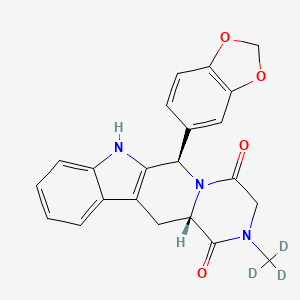
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
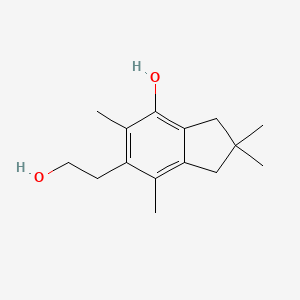

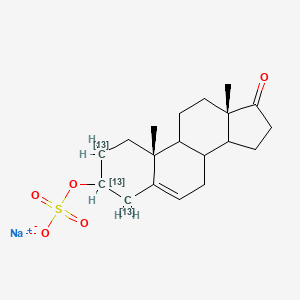
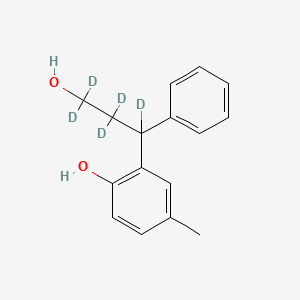
oxane-2-carboxylic acid](/img/structure/B12425644.png)
